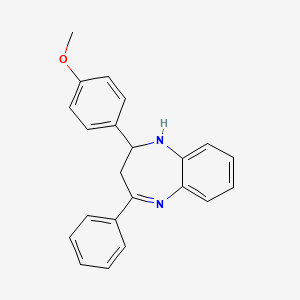
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of therapeutic and pharmacological properties This compound is characterized by its unique structure, which includes a benzodiazepine core with specific substitutions at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of o-phenylenediamine with enolizable ketones. One efficient method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under mild conditions . This reaction proceeds with good to excellent yields and involves simple and mild reaction conditions, making it a practical approach for laboratory synthesis.
Industrial Production Methods
Industrial production methods for benzodiazepine derivatives often involve similar condensation reactions but are optimized for large-scale production. These methods may use different catalysts and solvents to improve yield and reduce reaction times. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.
Biology: It has been investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Benzodiazepine derivatives are known for their therapeutic properties, including anticonvulsant, antianxiety, and sedative effects. This compound may have similar applications.
Industry: Benzodiazepine derivatives are used in the production of dyes, photographic chemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor-ionophore complex. This interaction can modulate the activity of the GABA receptor, leading to increased opening frequency of chloride channels and enhanced inhibitory neurotransmission. This mechanism is similar to that of other benzodiazepine derivatives, which are known to exert their effects through modulation of GABAergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-1,5-Benzodiazepine, 1-acetyl-2,3-dihydro-2,4-diphenyl-
- 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4-[(E)-2-(4-methylphenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine
Uniqueness
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substitutions at the 2 and 4 positions, which can influence its chemical reactivity and biological activity. These substitutions may enhance its interactions with specific molecular targets, leading to distinct pharmacological properties compared to other benzodiazepine derivatives .
Propiedades
Número CAS |
75220-77-8 |
|---|---|
Fórmula molecular |
C22H20N2O |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C22H20N2O/c1-25-18-13-11-17(12-14-18)22-15-21(16-7-3-2-4-8-16)23-19-9-5-6-10-20(19)24-22/h2-14,22,24H,15H2,1H3 |
Clave InChI |
QVBJIYHYVAUYBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















